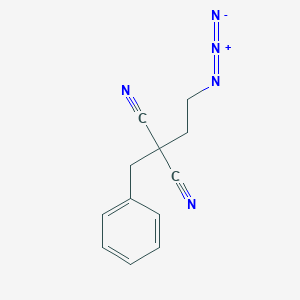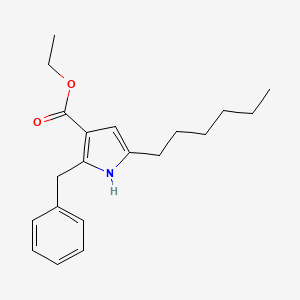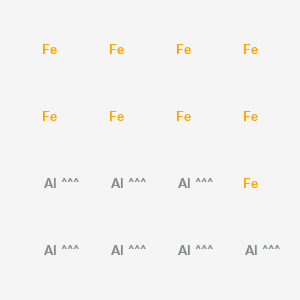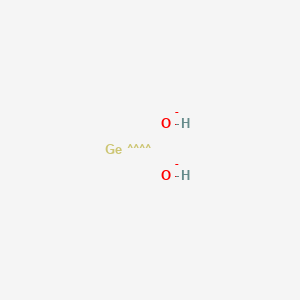
Propanedioic acid, methyl(2-phenyl-2-propenyl)-, dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedioic acid, methyl(2-phenyl-2-propenyl)-, dimethyl ester is an organic compound with a complex structure that includes a propanedioic acid backbone, a phenyl group, and a propenyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, methyl(2-phenyl-2-propenyl)-, dimethyl ester typically involves the esterification of propanedioic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion. The phenyl and propenyl groups are introduced through subsequent reactions involving appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow processes or the use of solid acid catalysts to enhance reaction rates and yields. The choice of solvents, temperature control, and purification steps are optimized to ensure high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Propanedioic acid, methyl(2-phenyl-2-propenyl)-, dimethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The phenyl and propenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, or bases are employed depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, carboxylic acids, and substituted phenyl or propenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Propanedioic acid, methyl(2-phenyl-2-propenyl)-, dimethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, coatings, and materials with specific properties.
Wirkmechanismus
The mechanism by which propanedioic acid, methyl(2-phenyl-2-propenyl)-, dimethyl ester exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phenyl and propenyl groups may enhance its binding affinity and specificity for certain biological targets, leading to various biochemical effects. The ester groups can undergo hydrolysis, releasing active metabolites that further interact with cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanedioic acid, dimethyl ester: Lacks the phenyl and propenyl groups, resulting in different reactivity and applications.
Propanedioic acid, methyl(2-phenyl)-, dimethyl ester: Contains a phenyl group but lacks the propenyl group, affecting its chemical behavior and uses.
Propanedioic acid, methyl(2-propenyl)-, dimethyl ester: Contains a propenyl group but lacks the phenyl group, leading to distinct properties and applications.
Uniqueness
Propanedioic acid, methyl(2-phenyl-2-propenyl)-, dimethyl ester is unique due to the presence of both phenyl and propenyl groups, which confer specific reactivity and potential applications in various fields. Its structural complexity allows for diverse chemical transformations and interactions, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
313708-71-3 |
|---|---|
Molekularformel |
C15H18O4 |
Molekulargewicht |
262.30 g/mol |
IUPAC-Name |
dimethyl 2-methyl-2-(2-phenylprop-2-enyl)propanedioate |
InChI |
InChI=1S/C15H18O4/c1-11(12-8-6-5-7-9-12)10-15(2,13(16)18-3)14(17)19-4/h5-9H,1,10H2,2-4H3 |
InChI-Schlüssel |
CVEWSSDADCNCAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=C)C1=CC=CC=C1)(C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5,5-Dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide](/img/structure/B12588810.png)



![5-[2-(4-Bromophenyl)ethylamino]-5-oxopentanoic acid](/img/structure/B12588846.png)


![N-[1-(3,5-Dichlorobenzoyl)cyclohexyl]-4-ethylbenzamide](/img/structure/B12588878.png)

![4-[2-(3-Amino-5-chloro-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B12588885.png)



![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(3-pyridazinyl)-](/img/structure/B12588908.png)
